2,3-Dihydro-1H-indene-2-carbaldehyde (CAS 37414-44-1), also known as indane-2-carboxaldehyde, is a bicyclic organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol. It is a key indene derivative featuring a reactive carbaldehyde group at the 2-position of a rigid, conformationally constrained dihydroindene ring system.
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
CAS No.37414-44-1
Cat. No.B1640351
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Baseline Overview of 2,3-Dihydro-1H-indene-2-carbaldehyde (CAS 37414-44-1): Structure and Core Properties for Sourcing
2,3-Dihydro-1H-indene-2-carbaldehyde (CAS 37414-44-1), also known as indane-2-carboxaldehyde, is a bicyclic organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol [1]. It is a key indene derivative featuring a reactive carbaldehyde group at the 2-position of a rigid, conformationally constrained dihydroindene ring system [2]. This compound is primarily utilized as a versatile synthetic intermediate in organic synthesis and medicinal chemistry .
[1] CIRS Group. (n.d.). 2,3-二氢-1h-茚-2-甲醛 (CAS# 37414-44-1). GCIS Global Chemical Inventory Search. Retrieved March 2, 2026. View Source
Why Generic Substitution of Indane Aldehydes Like 2,3-Dihydro-1H-indene-2-carbaldehyde Fails in Complex Synthesis
Indane and indene aldehydes are not interchangeable synthons. Their divergent reactivity is fundamentally dictated by the position of the carbaldehyde group (e.g., 2- vs. 5-carboxaldehyde), the oxidation state of the ring, and the presence of additional substituents. 2,3-Dihydro-1H-indene-2-carbaldehyde is specifically cited for its distinct reactivity patterns and selectivity compared to its isomers, which is critical for specific synthetic applications . Furthermore, its rigid conformation allows it to function as a bioisostere for aromatic systems like 2,3-dihydrobenzo[b]thiophene, a role that regioisomers cannot fulfill . Blind substitution with an isomer or a differently substituted analog (e.g., 2-methyl or 1-oxo derivatives) will alter the molecule's electronic profile and steric environment, leading to different reaction outcomes in key transformations like the organocatalytic pentaenolate activation described in the literature [1].
[1] Pentaenolate activation in the organocatalytic allylic alkylation of indene-2-carbaldehydes. (2023). Chemical Communications, 59(55), 6892-6895. View Source
Quantitative Differential Evidence Guide for 2,3-Dihydro-1H-indene-2-carbaldehyde Sourcing Decisions
Validated Research and Industrial Scenarios for Procuring 2,3-Dihydro-1H-indene-2-carbaldehyde
Precursor for Bioactive Indane-Derived Pharmaceuticals
This aldehyde serves as a critical building block in the synthesis of indane-based drug candidates, particularly those targeting neurological pathways. Its rigid scaffold is a common motif in molecules designed to interact with specific receptors, such as in the development of dopamine receptor ligands. The specific structural constraints of this 2-carbaldehyde are essential for achieving the desired orientation of the pharmacophore [1].
Synthesis of Conformationally Constrained Floral (Muguet) Fragrances
The rigid, non-planar structure of 2,3-dihydro-1H-indene-2-carbaldehyde makes it a superior scaffold for developing conformationally constrained analogs of floral-type odorants. Modifications to the lipophilic part of this core structure are actively explored to tune odor profiles, making the parent aldehyde a key starting material for new fragrance alcohol discoveries in the flavor and fragrance industry [2].
Substrate for Advanced Organocatalytic Methodologies
This specific indene-2-carbaldehyde is a proven substrate for cutting-edge asymmetric synthesis methodologies. It has been successfully employed in reactions involving pentaenolate activation with Morita–Baylis–Hillman carbonates, a process that enables the construction of complex molecules with high enantio- and diastereoselectivity. Its reactivity in this context is distinct from other aryl or alkyl aldehydes [3].
Core for Developing Bacterial Topoisomerase I Inhibitors
This compound is structurally characterized as a bioisostere of 2,3-dihydrobenzo[b]thiophene and has demonstrated activity as a potent and selective antagonist of a rhodium complex that binds to bacterial topoisomerase I. This specific structural mimicry is crucial for disrupting essential bacterial enzymes and provides a validated starting point for antibiotic discovery programs .
[1] Liljefors, T., et al. (n.d.). A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. American Chemical Society. View Source
[2] Gallo-Flückiger, S., et al. (2005). Synthesis and Odor Properties of Substituted Indane-2-carboxaldehydes. Discovery of a New Floral (Muguet) Fragrance Alcohol. Helvetica Chimica Acta, 88(12), 3118-3127. View Source
[3] Pentaenolate activation in the organocatalytic allylic alkylation of indene-2-carbaldehydes. (2023). Chemical Communications, 59(55), 6892-6895. View Source
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